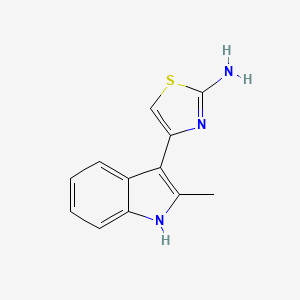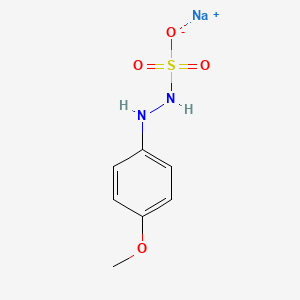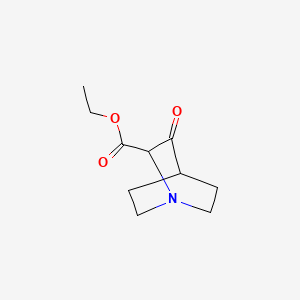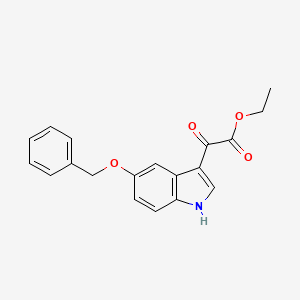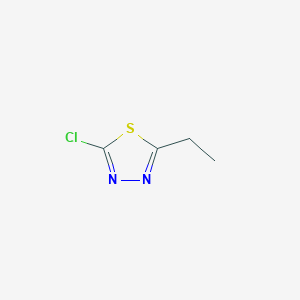
H-Gly-Tyr-Gly-OH
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
H-Gly-Tyr-Gly-OH, also known as Glycylglycyl-L-tyrosine, is a tyrosine tripeptide . It can be found in structural and transport proteins such as collagen and ion channels . The primary targets of this compound are likely to be these proteins, where it may play a role in their structure and function.
Mode of Action
These interactions can induce changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its presence in structural and transport proteins, it may be involved in the regulation of cellular structure and transport processes
Pharmacokinetics
It may be metabolized by peptidases and other enzymes, and excreted in the urine . These properties can impact its bioavailability and therapeutic potential.
Result of Action
Given its presence in structural and transport proteins, it may influence the structure and function of these proteins, potentially affecting cellular processes such as cell adhesion, migration, and transport .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the peptide. Additionally, the presence of other molecules, such as ions or other proteins, can also influence its interactions with its targets .
Biochemische Analyse
Biochemical Properties
H-Gly-Tyr-Gly-OH plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with thymidylate synthase, an enzyme involved in DNA synthesis. Studies have shown that this compound can undergo nitration, which affects the properties of thymidylate synthase . This nitration can lead to changes in enzyme activity, highlighting the importance of this compound in modulating biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound can modulate cellular signaling pathways related to cardiovascular function. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its significance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitration of the tyrosine residue in this compound can alter its binding affinity to enzymes like thymidylate synthase . This modification can lead to enzyme inhibition or activation, depending on the context. Furthermore, changes in gene expression induced by this compound can result from its interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo nitration, which may affect its stability and activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as ACE inhibition and modulation of cardiovascular function . At higher doses, this compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s nitration can influence its participation in these pathways, affecting metabolite levels and overall metabolic balance . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular biochemistry.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications, such as nitration, direct the compound to specific compartments or organelles within the cell . This localization is critical for this compound to exert its effects on cellular processes and biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Tyr-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protection strategies. The process involves the sequential addition of protected amino acids, followed by deprotection and cleavage from the resin.
Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which streamline the synthesis process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: H-Gly-Tyr-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be selectively oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Nucleophilic substitution reactions can modify the peptide at specific sites.
Common Reagents and Conditions:
Oxidation: Dess–Martin periodinane is commonly used for selective oxidation of the tyrosine residue.
Reduction: Reducing agents like sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide bonds or modified amino acid residues.
Substitution: Peptides with modified side chains or terminal groups.
Wissenschaftliche Forschungsanwendungen
H-Gly-Tyr-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Vergleich Mit ähnlichen Verbindungen
- Glycyl-L-tyrosine (Gly-Tyr)
- Glycyl-L-tyrosyl-glycine (H-Gly-Tyr-Gly-OH)
- Tyrosyl-glycyl-glycine (H-Tyr-Gly-Gly-OH)
Comparison: this compound is unique due to its specific sequence and the presence of glycine residues at both ends, which can influence its biochemical properties and interactions. Compared to Gly-Tyr, the additional glycine residue in this compound can enhance its stability and solubility .
Eigenschaften
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c14-6-11(18)16-10(13(21)15-7-12(19)20)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKKSLNLSTONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-08-7 | |
| Record name | Glycyl-tyrosyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333493 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)







